molecular formula C8H11N3O3 B2818956 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 89549-92-8

1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2818956
CAS No.: 89549-92-8
M. Wt: 197.194
InChI Key: LMOMYYSBGBBWCF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.
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Scientific Research Applications

Thermal Stability and Derivative Formation

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine and its 6-substituted derivatives, which are structurally related to the specified compound, demonstrate notable thermal stability. Thermal analyses under different atmospheric conditions revealed insights into their decomposition patterns, emphasizing their resilience and potential for various applications requiring thermal stability (Salih & Al-Sammerrai, 1986).

Antiparasitic Activities

Highly conjugated pyrimidine-2,4-dione derivatives, akin to the given compound, have been synthesized and tested for antiparasitic activities. These studies highlighted their effectiveness against pathogens such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, suggesting their potential as antiparasitic agents with minimal toxicity to human cells (Azas et al., 2003).

Synthesis of Novel Molecular Hybrids

The compound's framework has been utilized in the synthesis of novel molecular hybrids, such as adamantyl-containing tetrahydropyrimidine carboxylates. These hybrids, synthesized without the need for a catalyst, demonstrate the versatility of pyrimidine derivatives in creating structurally diverse and potentially bioactive molecules (Kalita et al., 2016).

Antibacterial Evaluation

Derivatives of 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones have been synthesized and evaluated for their antibacterial properties. This research found that some compounds exhibit antibacterial activity superior to that of ampicillin, indicating their potential for therapeutic application against bacterial infections (Shukla et al., 2019).

Autorecycling Oxidation Catalysis

Pyridodipyrimidines, related to the compound , have been synthesized as NAD-type redox catalysts. These catalysts efficiently oxidize alcohols to carbonyl compounds under neutral conditions, showcasing a high turnover number and the influence of lipophilic substituents on oxidation yields. This illustrates the potential of pyrimidine derivatives in catalysis and synthetic chemistry applications (Yoneda et al., 1981).

Properties

IUPAC Name

1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-9-6-5(4-12)7(13)11(3)8(14)10(6)2/h4,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOMYYSBGBBWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N(C(=O)N1C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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